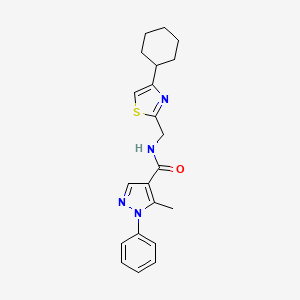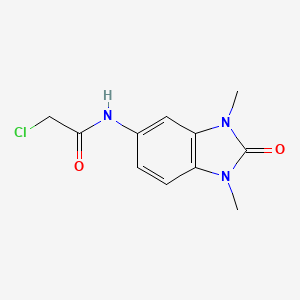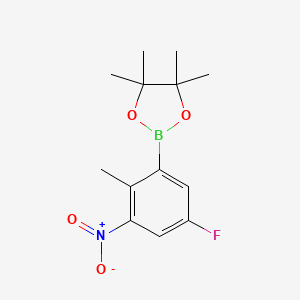
2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Fluoro-2-methyl-3-nitrophenylacetonitrile” is a chemical compound with the molecular formula C9H7FN2O2 . It has a molecular weight of 194.16 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(5-fluoro-2-methyl-3-nitrophenyl)acetonitrile . The InChI is InChI=1S/C9H7FN2O2/c1-6-7(2-3-11)4-8(10)5-9(6)12(13)14/h4-5H,2H2,1H3 . The Canonical SMILES is CC1=C(C=C(C=C1N+[O-])F)CC#N .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 69.6 Ų . It has a heavy atom count of 14 . The XLogP3-AA is 1.9 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 1 .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and similar compounds are used in synthesizing boron-containing polyene systems. These compounds have potential applications in creating new materials for Liquid Crystal Display (LCD) technology. They also hold promise as intermediates for synthesizing conjugated polyene, offering significant prospects in material science. The synthesis processes are characterized by simple, clean reactions and high yield of products (Das et al., 2015).
Medicinal Chemistry and Therapeutic Potential
- Derivatives of 4,4,5,5-tetramethyl-1,3,2 dioxaborolane, which is structurally related to the specified compound, have been explored for their potential therapeutic applications. Specifically, boron-containing stilbene derivatives have been synthesized and are currently under study for their potential use in treating neurodegenerative diseases (Das et al., 2015).
Analytical Chemistry and Sensing Applications
- Compounds structurally related to 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been utilized in the development of organic thin-film fluorescence probes. These probes are advantageous for explosive detection, especially for peroxide-based explosives that are challenging to detect due to their poor ultraviolet absorption and lack of an aromatic ring. The introduction of functional groups to boron esters enhances their oxidization by hydrogen peroxide, making them effective for sensitive detection of hydrogen peroxide vapor (Fu et al., 2016).
Polymer Science and Electronic Applications
- The related boron compounds have been employed in the precision synthesis of polymers, such as poly(3-hexylthiophene), via catalyst-transfer Suzuki-Miyaura coupling polymerization. These polymers, with almost perfect head-to-tail regioregularity and narrow molecular weight distribution, have applications in electronic materials, including conductive and semiconductive properties (Yokozawa et al., 2011).
Crystallography and Molecular Structure Analysis
- Detailed crystallographic and conformational analyses of similar boron-containing compounds have been conducted, revealing insights into their molecular structures. These studies, often using methods like density functional theory (DFT), contribute significantly to our understanding of the physicochemical properties of these compounds. Such analyses are crucial for the development of new materials and understanding their properties (Huang et al., 2021).
Propiedades
IUPAC Name |
2-(5-fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPJKJPSEPSFFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)


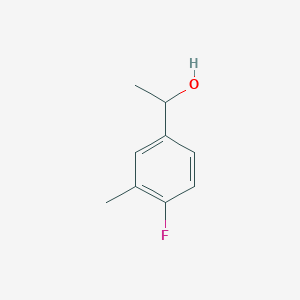
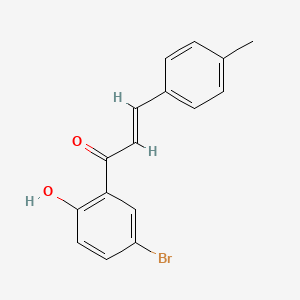
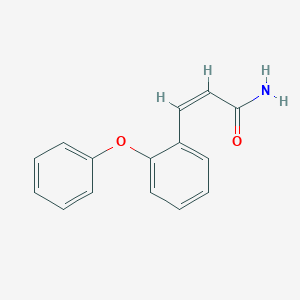
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)
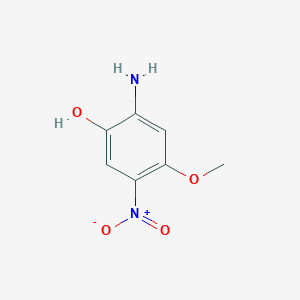
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)
